molecular formula C29H22O11 B1238342 [(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate

[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate

Cat. No.: B1238342
M. Wt: 546.5 g/mol
InChI Key: WBQDAYWQELBEPU-XWXRAVQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of duclauxin involves several redox transformations. The phenalenone intermediate is biosynthesized from acetyl-CoA and malonyl-CoAs through redox reactions. A series of oxidoreductases then catalyze further redox reactions on phenalenone to yield duclauxin .

Industrial Production Methods: Industrial production of duclauxin typically involves fermentation processes using specific strains of Penicillium and Talaromyces species. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of duclauxin .

Chemical Reactions Analysis

Types of Reactions: Duclauxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Duclauxin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of duclauxin .

Scientific Research Applications

Duclauxin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying redox reactions and biosynthetic pathways.

    Biology: Duclauxin’s ability to inhibit mitochondrial respiration makes it a valuable tool for studying cellular respiration and energy metabolism.

    Medicine: Its antitumor and antimicrobial properties are being explored for potential therapeutic applications in cancer treatment and infectious disease management.

    Industry: Duclauxin and its derivatives are used in the development of new agrochemicals and pharmaceuticals

Mechanism of Action

Comparison with Similar Compounds

Duclauxin is unique due to its heptacyclic structure and its potent biological activities. Similar compounds include:

  • Cryptoclauxin
  • Bacillisporin C
  • Bacillisporin F
  • Talaromycesone B

These compounds share structural similarities with duclauxin but differ in their specific biological activities and mechanisms of action .

Properties

Molecular Formula

C29H22O11

Molecular Weight

546.5 g/mol

IUPAC Name

[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate

InChI

InChI=1S/C29H22O11/c1-9-5-14(32)18-20-15(9)23(34)21-25(40-11(3)30)28(20,8-39-27(18)36)24-22(33)12-7-38-26(35)17-13(31)6-10(2)19(16(12)17)29(21,24)37-4/h5-7,21,24-25,31-32H,8H2,1-4H3/t21?,24-,25+,28-,29-/m1/s1

InChI Key

WBQDAYWQELBEPU-XWXRAVQOSA-N

Isomeric SMILES

CC1=CC(=C2C3=C1C(=O)C4[C@@H]([C@@]3(COC2=O)[C@@H]5[C@]4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)C4C(C3(COC2=O)C5C4(C6=C7C(=COC(=O)C7=C(C=C6C)O)C5=O)OC)OC(=O)C)O

Synonyms

duclauxin

Origin of Product

United States

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